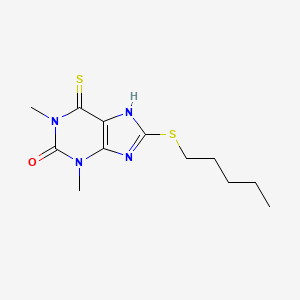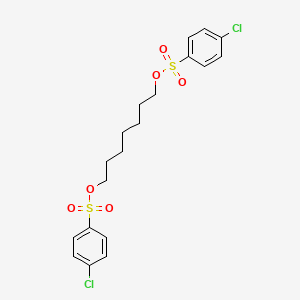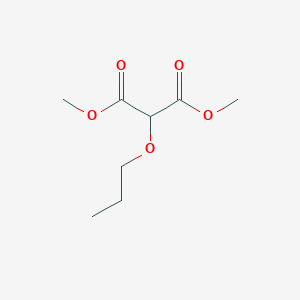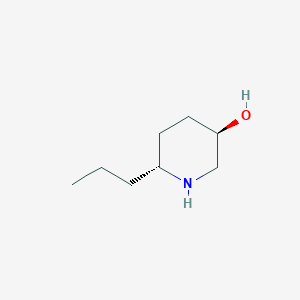
Pseudoconhydrine, (DL)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.
準備方法
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .
化学反応の分析
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .
科学的研究の応用
Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.
Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.
作用機序
The mechanism of action of pseudoconhydrine involves its interaction with the nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic nervous system ganglia after an initial stimulatory effect . This mechanism is similar to other conium alkaloids, which are known for their neurotoxic properties.
類似化合物との比較
Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:
Coniine: A toxic alkaloid with a similar structure but different stereochemistry.
Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.
γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.
特性
CAS番号 |
188550-07-4 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChIキー |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
異性体SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
正規SMILES |
CCCC1CCC(CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


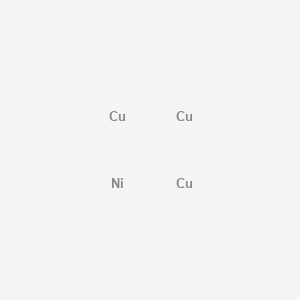
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
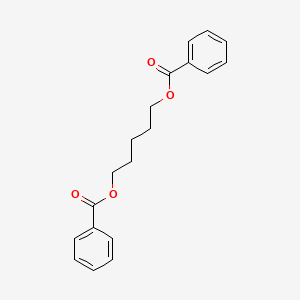
acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
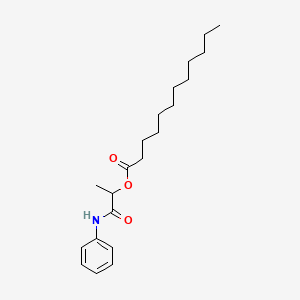
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
